molecular formula C6H8N2O2S B1205821 Benzenesulfonohydrazide CAS No. 80-17-1

Benzenesulfonohydrazide

Cat. No.: B1205821
CAS No.: 80-17-1
M. Wt: 172.21 g/mol
InChI Key: VJRITMATACIYAF-UHFFFAOYSA-N
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Description

Benzenesulfonohydrazide is an organic compound with the molecular formula C6H8N2O2S. It is a white to light-colored crystalline solid that is insoluble in water but soluble in methanol. This compound is known for its thermal instability and is used in various chemical applications, including as a blowing agent in the production of foams.

Mechanism of Action

Benzenesulfonohydrazide, also known as Benzenesulphonohydrazide or Benzenesulfonyl hydrazide, is a chemical compound with the molecular formula C6H8N2O2S . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that sulfonyl hydrazide compounds can act on many enzymes in organisms, leading to a variety of biological activities .

Mode of Action

It’s known that sulfonyl hydrazides can interact with their targets, leading to changes in the biological activities of the organism .

Biochemical Pathways

It’s known that sulfonyl hydrazides can affect various biochemical pathways, leading to downstream effects such as antiviral, antifungal, antimicrobial, antitumor, and antioxidant activities .

Pharmacokinetics

A study has reported some pharmacokinetic properties of this compound, including its potential to inhibit certain cytochrome p450 enzymes .

Result of Action

It’s known that sulfonyl hydrazides can exhibit various biological activities, including antiviral, antifungal, antimicrobial, antitumor, and antioxidant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be a self-reactive substance, which means its reactivity can be triggered by heat, chemical reaction, friction, or impact . It’s also insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonohydrazide is typically synthesized by treating benzenesulphonyl chlorides with hydrazine in solvents such as dioxane, alcohol, or water. The reaction requires the presence of a second equivalent of hydrazine or another base. The general reaction is as follows:

ArSO2NHNH2+HNO2ArSO2N3+2H2O\text{ArSO}_2\text{NHNH}_2 + \text{HNO}_2 \rightarrow \text{ArSO}_2\text{N}_3 + 2\text{H}_2\text{O} ArSO2​NHNH2​+HNO2​→ArSO2​N3​+2H2​O

Industrial Production Methods: In industrial settings, benzenesulphonohydrazide is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzenesulphonyl azides.

    Reduction: It can be reduced to form benzenesulphonamides.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Nitrous acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: Benzenesulphonyl azides.

    Reduction: Benzenesulphonamides.

    Substitution: Various substituted benzenesulphonohydrazides.

Scientific Research Applications

Comparison with Similar Compounds

Benzenesulfonohydrazide can be compared with other sulphonohydrazide compounds, such as:

    Tosylhydrazide: Similar in structure but with a toluene group instead of a benzene ring.

    Methanesulphonohydrazide: Contains a methane group instead of a benzene ring.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct thermal instability and reactivity. This makes it particularly useful in applications requiring controlled decomposition, such as in the production of foams .

Properties

IUPAC Name

benzenesulfonohydrazide
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InChI

InChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2
Source PubChem
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InChI Key

VJRITMATACIYAF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Record name BENZENESULFONYL HYDRAZIDE
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DSSTOX Substance ID

DTXSID0052548
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Molecular Weight

172.21 g/mol
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Physical Description

Benzenesulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals.
Record name BENZENESULFONYL HYDRAZIDE
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CAS No.

80-17-1
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Synthesis routes and methods

Procedure details

Benzenesulfonohydrazide is prepared from benzenesulfonyl chloride (500 mg, 2.83 mmol) and hydrazine monohydrate (0.42 mL, 8.49 mmol) according to the experimental provided in Tetrahedron 2002, 58, 5513. The product is recrystallized from EtOAc/Hexane. The yield is 136 mg of benzenesulfonohydrazide, 28%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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